Esreboxetine was developed by Pfizer and is classified as a small molecule drug. It functions as a selective norepinephrine reuptake inhibitor, specifically targeting the sodium-dependent noradrenaline transporter (SLC6A2). This classification places it within a broader category of compounds that modulate neurotransmitter levels to exert therapeutic effects in psychiatric and pain-related disorders.
The synthesis of esreboxetine involves several complex steps that typically include:
While specific proprietary methods are not publicly detailed due to commercial confidentiality, these general approaches reflect common practices in synthesizing similar compounds .
Esreboxetine has a defined molecular formula of and features a morpholine ring linked to a phenoxyphenylmethylamine group. The stereochemistry is characterized by its (S,S) configuration at two chiral centers, which is critical for its biological activity.
The InChIKey for esreboxetine is CBQGYUDMJHNJBX-OALUTQOASA-N, which can be used for database searches related to this compound .
Esreboxetine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
The primary mechanism of action for esreboxetine involves:
Esreboxetine's effects are particularly relevant in conditions like fibromyalgia, where altered norepinephrine levels are implicated .
While specific data on the physical properties of esreboxetine is limited, it generally exhibits characteristics typical of small organic molecules. Relevant properties may include:
Chemical stability is also an important consideration, particularly regarding its interactions with other compounds in biological systems .
Esreboxetine has been explored primarily for:
Despite initial promise, esreboxetine did not demonstrate significant advantages over existing treatments in some clinical trials, leading to its discontinuation in certain development phases .
Esreboxetine (development codes AXS-14, PNU-165442G) is the pharmacologically active S,S-enantiomer of reboxetine, developed as a novel, extended-release, potent, and highly selective norepinephrine reuptake inhibitor (SNRI). Unlike racemic reboxetine, esreboxetine exhibits superior selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), with a binding affinity (Ki) for NET approximately 20-fold greater than for SERT [7] [10]. This enhanced selectivity underpinned its clinical development for central nervous system disorders, particularly fibromyalgia and neuropathic pain. The compound's mechanism involves inhibition of norepinephrine reuptake at synaptic clefts, thereby increasing noradrenergic neurotransmission—a pathway critically implicated in pain modulation and mood regulation. Two pivotal placebo-controlled trials demonstrated esreboxetine's efficacy in fibromyalgia management, showing significant improvements in pain scores, Fibromyalgia Impact Questionnaire (FIQ) scores, and Patient Global Impression of Change (PGIC) scales compared to placebo [3] [9].
The therapeutic profile of esreboxetine is intrinsically linked to its biotransformation pathway. Like related SNRIs, esreboxetine undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to multiple metabolites with distinct pharmacological and kinetic properties [1] [7]. These metabolites influence the drug's plasma half-life (~12.5 hours), exposure levels, and potentially its clinical effects. Metabolites can act as active moieties, inactive products, or intermediates with unique target interactions. For instance, while esreboxetine itself is the primary pharmacodynamic agent, its metabolites may contribute to off-target effects or serve as biomarkers for metabolic activity. Understanding metabolite profiles is thus essential for predicting drug-drug interactions, dose adjustments in renal/hepatic impairment, and interindividual variability in treatment response [1] [6].
Among esreboxetine's identified metabolites, Esreboxetine Metabolite C (CAS No. 140431-52-3) has been characterized as a major biotransformation product formed via deethylation—a Phase I metabolic reaction [1]. It is cataloged under reference E-073003 in research databases and is distinguished by its molecular formula C₁₇H₁₉NO₃ and molecular weight of 285.35 g/mol. Analytical studies confirm it as one of at least four principal metabolites detected in in vitro and in vivo models, alongside Metabolites A, B, and the 3-Morpholine Metabolite. Its structural identification positions it as a downstream product in esreboxetine's metabolic cascade, arising from oxidative dealkylation of the parent compound's ethoxy group [1].
Table 1: Key Metabolites of Esreboxetine
Metabolite | Molecular Formula | Molecular Weight (g/mol) | Catalog Reference | Structural Modification |
---|---|---|---|---|
Esreboxetine | C₁₉H₂₃NO₃ | 313.40 | N/A | Parent Compound |
Metabolite A | C₁₉H₂₃NO₄ | 329.40 | Not provided | Hydroxylation (+O) |
Metabolite B | C₁₉H₂₃NO₄ | 329.40 | Not provided | Hydroxylation (different position) |
Metabolite C | C₁₇H₁₉NO₃ | 285.35 | E-073003 | Deethylation (-C₂H₄) |
3-Morpholine Metabolite | C₁₉H₂₁NO₄ | 327.38 | Not provided | Oxidation (-2H + O) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: